molecular formula C32H30N4O4S B11561750 ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate

ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate

Cat. No.: B11561750
M. Wt: 566.7 g/mol
InChI Key: CPUDPHYKUQMCDR-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes various functional groups such as amino, cyano, and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . The use of catalysts such as disulfonic acid imidazolium chloroaluminate can enhance the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the replication of viruses by targeting viral enzymes or interfere with inflammatory pathways by modulating cytokine production .

Comparison with Similar Compounds

Ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C32H30N4O4S

Molecular Weight

566.7 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-4-(4-phenylmethoxyphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C32H30N4O4S/c1-5-38-32(37)29-27(18-41-31-25(15-33)20(3)19(2)21(4)36-31)40-30(35)26(16-34)28(29)23-11-13-24(14-12-23)39-17-22-9-7-6-8-10-22/h6-14,28H,5,17-18,35H2,1-4H3

InChI Key

CPUDPHYKUQMCDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N)N)CSC4=C(C(=C(C(=N4)C)C)C)C#N

Origin of Product

United States

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